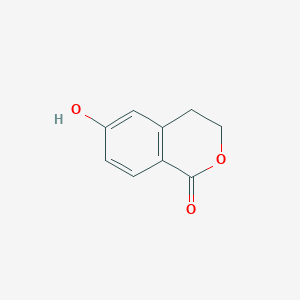

6-Hydroxyisochroman-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

6-hydroxy-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C9H8O3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5,10H,3-4H2 |

InChI Key |

ZHSRGZMFYJPWDL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C2=C1C=C(C=C2)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6 Hydroxyisochroman 1 One

Reaction Pathways of Isochroman-1-one (B1199216) Cores

The reactivity of the isochroman-1-one core is characterized by the interplay between its heterocyclic lactone ring and the fused aromatic system. This section explores the key transformation pathways inherent to this structural framework.

Oxidative Transformations of the Heterocyclic Ring

Furthermore, the benzylic position of the related isochroman (B46142) systems is known to undergo oxidative functionalization. This suggests that under appropriate conditions, the isochroman-1-one core could be similarly modified, although the presence of the lactone carbonyl may influence the reaction's feasibility and outcome.

Ring-Opening and Cyclization Reactions

The lactone functionality within the isochroman-1-one core is a key site for ring-opening reactions. Under basic or acidic conditions, nucleophilic attack at the carbonyl carbon can lead to the cleavage of the ester bond, yielding a corresponding 2-(carboxymethyl)benzyl alcohol derivative. This ring-opening provides a strategic approach for further functionalization of the side chain before potential recyclization to form modified isochroman-1-ones or other heterocyclic systems.

Conversely, cyclization reactions are fundamental to the synthesis of the isochroman-1-one skeleton. For instance, the chemoenzymatic cyclization of 2-vinylbenzoic acids, catalyzed by vanadium chloroperoxidase, has been shown to produce 4-hydroxyisochroman-1-ones. nih.govelsevierpure.comresearchgate.net This highlights a biocatalytic approach to constructing the core structure.

Substitution Reactions on the Aromatic and Lactone Moieties

The aromatic ring of 6-Hydroxyisochroman-1-one is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and ether oxygen groups. This allows for the introduction of various substituents, such as nitro, halogen, and alkyl groups, at positions ortho and para to the activating groups. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents.

Substitution reactions on the lactone moiety are less common but can be achieved. For example, the α-position to the carbonyl group can potentially be functionalized through enolate chemistry, allowing for the introduction of alkyl or other electrophilic groups.

Specific Reactivity Profiles of the 6-Hydroxyl Group

The phenolic hydroxyl group at the 6-position is a focal point for the derivatization of this compound, offering a gateway to a wide array of analogs with potentially altered biological activities and physicochemical properties.

Role of the Hydroxyl Group in Further Derivatization

The 6-hydroxyl group serves as a versatile nucleophile and can also be converted into a good leaving group, enabling a broad spectrum of derivatization reactions. Its presence significantly enhances the potential for creating libraries of compounds for structure-activity relationship (SAR) studies. Classical derivatization strategies for phenolic hydroxyl groups, such as etherification and esterification, are readily applicable to this compound. nih.gov

The selective derivatization of the phenolic hydroxyl in the presence of other functional groups is a key consideration. For instance, in molecules containing both phenolic and alcoholic hydroxyls, selective acylation can be achieved, followed by controlled hydrolysis, as alcoholic esters exhibit greater stability. nih.gov

Electrophilic and Nucleophilic Reactions at the Hydroxyl Position

The oxygen atom of the 6-hydroxyl group is nucleophilic and readily reacts with a variety of electrophiles. This reactivity is central to the synthesis of numerous derivatives.

O-Alkylation: The formation of an ether linkage at the 6-position is a common derivatization strategy. This can be achieved by reacting this compound with an alkyl halide in the presence of a base. A notable example is the synthesis of 6-methoxy-1-tetralone (B92454) from anisole, which, although a different core structure, demonstrates the principle of O-alkylation of a phenol (B47542) followed by further transformations. google.com The synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one also involves a methoxy (B1213986) group on the aromatic ring, highlighting the prevalence of such motifs. researchgate.net

O-Acylation: The reaction of the 6-hydroxyl group with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of esters. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity. The derivatization of hydroxyl groups with acyl chlorides and organic anhydrides is a well-established method for enhancing analytical signals in chromatography. researchgate.netnih.gov

Below are illustrative data tables summarizing typical O-alkylation and O-acylation reactions that can be applied to this compound based on general phenolic reactivity.

Table 1: Representative O-Alkylation Reactions of Phenolic Hydroxyl Groups

| Electrophile | Base | Solvent | Product |

| Methyl iodide | Potassium carbonate | Acetone | 6-Methoxyisochroman-1-one |

| Benzyl bromide | Sodium hydride | Tetrahydrofuran | 6-(Benzyloxy)isochroman-1-one |

| Ethyl bromoacetate | Cesium carbonate | N,N-Dimethylformamide | Ethyl 2-((1-oxo-1,2-dihydroisochroman-6-yl)oxy)acetate |

Table 2: Representative O-Acylation Reactions of Phenolic Hydroxyl Groups

| Acylating Agent | Base | Solvent | Product |

| Acetic anhydride | Pyridine | Dichloromethane | 6-Acetoxyisochroman-1-one |

| Benzoyl chloride | Triethylamine | Dichloromethane | 6-(Benzoyloxy)isochroman-1-one |

| Succinic anhydride | 4-Dimethylaminopyridine | Chloroform | 4-((1-Oxo-1,2-dihydroisochroman-6-yl)oxy)-4-oxobutanoic acid |

Biological Activity Mechanisms of 6 Hydroxyisochroman 1 One and Its Analogues in Vitro Studies

In Vitro Antiproliferative Mechanisms of Isochroman-1-ones

While specific data on the antiproliferative activity of 6-Hydroxyisochroman-1-one is limited, research on related isocoumarin (B1212949) and isochroman (B46142) derivatives provides insights into the potential anticancer effects of this class of compounds.

Studies on various isochroman and isocoumarin analogues have demonstrated their potential to inhibit the proliferation of human cancer cell lines. For instance, the natural compound OSW-1, which shares a complex oxygenated heterocyclic core, has shown potent cytostatic activities against a range of malignant tumor cells, with IC50 values in the nanomolar range. nih.gov This suggests that compounds with similar structural motifs may possess significant antiproliferative properties. However, the efficacy of these compounds can be highly dependent on the specific cell line and the molecular structure of the analogue.

Interactive Table: Antiproliferative Activity of Selected Isochroman-1-one (B1199216) Analogues.

| Compound/Analogue | Cell Line | IC50 (µM) |

|---|

Note: Data on this compound is not currently available in the reviewed literature. The data presented is for a structurally related compound to indicate the potential of this class of molecules.

The mechanisms by which isochroman-1-one analogues inhibit cancer cell growth are multifaceted and appear to involve the modulation of several key cellular pathways. Preclinical studies on natural isocoumarins suggest that their anticancer effects are mediated through the targeting of multiple signaling pathways and cellular processes, including the induction of apoptosis, autophagy, and cell cycle regulation. nih.gov

Some isochroman derivatives have been found to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. mdpi.com For example, certain compounds can halt the cell cycle at the G0/G1 or G2/M phases, preventing cancer cells from dividing and proliferating. nih.govmdpi.com This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com

Furthermore, the induction of apoptosis, or programmed cell death, is another significant mechanism of action for some anticancer compounds. nih.gov This can be triggered through the mitochondrial pathway, involving the loss of mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and the activation of caspases. mdpi.com While the precise pathways affected by this compound are yet to be elucidated, the activities of its analogues suggest that it may also interfere with these fundamental cellular processes to exert its antiproliferative effects.

Antimicrobial Efficacy and Mechanisms

Isochroman-1-one derivatives have demonstrated notable antimicrobial properties, with in vitro studies revealing their potential to combat various bacterial and fungal pathogens.

Several studies have highlighted the antibacterial potential of isochroman-1-one analogues. For example, a chlorinated dihydroisocoumarin, 4-chloro-6-hydroxymellein, has shown potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values of 1.00 µg/mL for Staphylococcus aureus and 0.8 µg/mL for Bacillus licheniformis. nih.gov The presence of a chlorine substituent appears to enhance the antibacterial activity. nih.gov Other chlorinated and brominated dihydroisocoumarins have also exhibited weak antibacterial activity against Bacillus subtilis and Staphylococcus aureus.

Interactive Table: Antibacterial Activity of Isochroman-1-one Analogues (MIC in µg/mL).

| Compound/Analogue | Staphylococcus aureus | Bacillus licheniformis | Bacillus subtilis |

|---|---|---|---|

| 4-chloro-6-hydroxymellein nih.gov | 1.00 | 0.8 | - |

| 4-chloro-5,6-di-hydroxymellein nih.gov | 5.3 | 4.9 | - |

| Palmaerin B (brominated dihydroisocoumarin) | Weak activity | - | Weak activity |

Note: Data for this compound is not available. The table shows data for its analogues.

The antifungal activity of isochroman-1-one derivatives has also been investigated. A new isocoumarin, dichlorodiaportinolide, along with dichlorodiaportin, displayed a range of antifungal activities against Colletotrichum musae and Rhizoctonia solani, with MIC values from 6.25 to 150 μg/mL. However, they were inactive against Penicillium italicum and Fusarium graminearum (MIC values > 200 μg/mL).

Interactive Table: Antifungal Activity of Isochroman-1-one Derivatives (MIC in µg/mL).

| Compound/Analogue | Colletotrichum musae | Rhizoctonia solani | Penicillium italicum | Fusarium graminearum |

|---|---|---|---|---|

| Dichlorodiaportinolide | 6.25 - 150 | 6.25 - 150 | > 200 | > 200 |

Note: Data for this compound is not available. The table shows data for its analogues.

Antioxidant and Radical Scavenging Capabilities

Polyphenolic isochromans, which are structurally related to this compound, have been identified as potent antioxidants and radical scavengers. The number and position of hydroxyl groups on the isochroman skeleton play a crucial role in their antioxidant capacity. researchgate.net

In vitro studies have demonstrated that hydroxy-1-aryl-isochroman derivatives are effective scavengers of the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.net The half-maximal effective concentration (EC50) for DPPH scavenging by these compounds varies depending on their degree of hydroxylation. For example, a derivative with four hydroxyl groups (ISO-4) was found to be a more potent scavenger than those with three (ISO-3) or two (ISO-2) hydroxyl groups. researchgate.net

Similarly, these compounds have shown the ability to scavenge superoxide (B77818) radicals generated enzymatically. researchgate.net Again, the derivative with the highest number of hydroxyl groups (ISO-4) exhibited the strongest superoxide scavenging capacity. researchgate.net These findings suggest that the hydroxyl group at the 6-position of this compound likely contributes to its antioxidant potential.

Interactive Table: Radical Scavenging Activity of Hydroxy-1-aryl-isochroman Analogues.

| Compound/Analogue | DPPH Scavenging (EC50 in µM) researchgate.net | Superoxide Scavenging (EC50 in µM) researchgate.net |

|---|---|---|

| ISO-4 (four OH groups) | 10.3 | 34.3 |

| ISO-3 (three OH groups) | 22.4 | 84.0 |

Note: Data for this compound is not available. The table shows data for its analogues.

Assessment of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

In vitro studies on various hydroxylated isochroman derivatives have demonstrated their potential to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and oxidative stress. The antioxidant capacity of these compounds is often attributed to the presence and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.

Research on synthetic hydroxy-1-aryl-isochromans has shown that the degree of hydroxylation influences their scavenging activity. For instance, isochroman derivatives with a higher number of hydroxyl groups have exhibited greater efficacy in scavenging superoxide radicals and peroxynitrite in cell-free assays. While no specific data exists for this compound, the presence of a hydroxyl group at the C-6 position suggests it may possess radical scavenging capabilities, though this remains to be experimentally verified.

Table 1: ROS and RNS Scavenging Activity of Selected Isochroman Analogues (In Vitro) No specific data is available for this compound.

| Compound Analogue | Assay | Endpoint | Observed Activity |

|---|---|---|---|

| Hydroxy-1-aryl-isochromans | Superoxide Scavenging | EC50 | Activity dependent on the number of hydroxyl groups |

| Hydroxy-1-aryl-isochromans | Peroxynitrite Scavenging | EC25 | Activity dependent on the number of hydroxyl groups |

Inactivation of Hydrogen Peroxide and Other Oxidants

The ability of phenolic compounds, including hydroxylated isochromans, to inactivate hydrogen peroxide (H₂O₂) and other oxidants is a key aspect of their antioxidant activity. This can occur through direct donation of electrons or by acting as substrates for cellular peroxidases.

While direct studies on the H₂O₂ inactivation capacity of this compound are absent from the literature, related hydroxy-1-aryl-isochroman derivatives have been shown to protect cells from H₂O₂-induced oxidative stress. In cellular models, pretreatment with these analogues has been observed to mitigate the increase in intracellular ROS levels upon exposure to hydrogen peroxide. This suggests a potential, yet unconfirmed, role for this compound in neutralizing cellular oxidants.

Other Investigated Biological Activities (In Vitro)

Cytoprotective Effects in Cellular Models

The cytoprotective effects of isochroman derivatives are often linked to their antioxidant properties. By reducing oxidative stress, these compounds can help maintain cellular integrity and prevent apoptosis (programmed cell death) induced by various stressors.

Studies on hydroxy-1-aryl-isochroman analogues have demonstrated their ability to protect cells from lipid peroxidation, a key mechanism of cellular damage. In models of nitrosative stress in microglial cells, some isochroman derivatives have been shown to increase cell viability. The potential cytoprotective effects of this compound in various cellular models remain an area for future investigation.

Table 2: Cytoprotective Effects of Isochroman Analogues in Cellular Models (In Vitro) No specific data is available for this compound.

| Compound Analogue | Cell Line | Stress Inducer | Observed Effect |

|---|---|---|---|

| Hydroxy-1-aryl-isochromans | N9 Microglial Cells | LPS and IFN-γ | Increased cell viability |

| Hydroxy-1-aryl-isochromans | Rat Brain Mitochondria | - | Inhibition of lipid peroxidation |

Modulation of Specific Biological Targets

The interaction of isochroman derivatives with specific biological targets, such as enzymes and signaling proteins, is an area of growing interest. For example, some coumarin (B35378) and chromene derivatives, which share structural similarities with isochroman-1-ones, have been investigated as inhibitors of enzymes like cholinesterases.

Currently, there is no published research detailing the modulation of specific biological targets by this compound. Identifying such interactions would be crucial for understanding its potential mechanisms of action beyond general antioxidant effects.

Structure Activity Relationship Sar Studies of 6 Hydroxyisochroman 1 One Derivatives

Impact of Hydroxylation Pattern on Biological Efficacy

The number and position of hydroxyl (-OH) groups on the isochroman-1-one (B1199216) framework are critical determinants of its biological effects, particularly its antioxidant potential. The phenolic hydroxyl groups are often the primary active sites for scavenging free radicals. nih.gov

The degree of hydroxylation on the isochroman (B46142) scaffold directly correlates with certain biological activities, such as the ability to counteract lipid peroxidation. In a study on hydroxy-1-aryl-isochroman derivatives, compounds with two, three, and four hydroxyl groups (ISO-2, ISO-3, and ISO-4, respectively) demonstrated significantly higher activity against mitochondrial lipid peroxidation compared to the non-hydroxylated version (ISO-0) and the reference antioxidant, Trolox. researchgate.net

Conversely, the non-hydroxylated analog (ISO-0) was more effective in reducing nitric oxide production in microglia, indicating that hydroxylation can differentially modulate activity depending on the biological target. researchgate.net For instance, ISO-0 reduced nitric oxide production to 47.62% of the control at a 100 µM concentration, whereas the hydroxylated derivatives had a less pronounced effect. researchgate.net This highlights that while hydroxylation enhances certain antioxidant functions, it may diminish others.

The quantitative determination of hydroxyl groups is essential for understanding their contribution to the chemical and biological reactivity of compounds like isochroman-1-one derivatives. osti.gov Techniques like quantitative ³¹P NMR spectroscopy can be employed to precisely calculate the content of different types of hydroxyl groups (e.g., phenolic vs. aliphatic), providing valuable data for SAR studies. osti.govnih.gov

| Compound | Degree of Hydroxylation | TBARS Formation (%) (Lipid Peroxidation) | Nitrite (NO) Production (%) (Nitrosative Stress) | Cell Viability (%) |

|---|---|---|---|---|

| DMSO (control) | - | 100.00 ± 14.59 | 100.00 ± 4.48 | 69.28 ± 2.13 |

| ISO-0 (100 µM) | 0 | 96.30 ± 8.90 | 47.62 ± 0.75 | 79.88 ± 1.29 |

| ISO-2 (25 µM) | 2 | 42.67 ± 8.33 | Data Not Provided | Minor Effect |

| ISO-3 | 3 | Lower than ISO-0 | Ineffective | Increased |

| ISO-4 | 4 | Lower than ISO-0 | Less Pronounced Effect | No Significant Increase |

The specific placement of hydroxyl groups on the aromatic ring significantly influences the biological activity profile. Studies on other phenolic compounds, such as flavonoids, have established that the relative position of hydroxyl groups is key to their antioxidant capacity. nih.govmdpi.com For example, the presence of an ortho-dihydroxy (catechol) group in the B-ring of flavonoids is known to greatly enhance radical-scavenging activity. nih.govmdpi.com

In the context of isochromans, the differentiation of bioactivity based on the hydroxylation pattern is evident. The superior efficacy of hydroxylated isochromans against lipid peroxidation versus the non-hydroxylated analog's effectiveness against nitrosative stress demonstrates that the position and presence of -OH groups can switch the primary mode of action. researchgate.net While ISO-0 potently reduced nitric oxide, ISO-2 and ISO-4 were less effective, and ISO-3 was inactive in this regard. researchgate.net This functional differentiation underscores the importance of positional isomerism in designing derivatives with specific therapeutic targets.

Influence of Substituents on the Isochroman-1-one Scaffold

Beyond hydroxylation, the introduction of other substituents onto the isochroman-1-one core can modulate its biological and physicochemical properties. The nature, position, and stereochemistry of these substituents are pivotal in defining the compound's interaction with biological targets.

Modifications to the aromatic ring of the isochroman-1-one scaffold can profoundly impact its activity. The addition of electron-withdrawing or electron-donating groups alters the electron distribution of the ring system, affecting its reactivity and interaction with receptors or enzymes. msu.edu For instance, in other heterocyclic scaffolds, the introduction of electron-withdrawing groups on an attached phenyl ring has been shown to enhance inhibitory activity against certain enzymes. mdpi.com Halogen substituents, such as fluorine or chlorine, can also play a crucial role in providing potency and altering selectivity between related biological targets. researchgate.net

The lactone moiety is another key site for modification. The carbonyl group of the lactone is a potential hydrogen bond acceptor, and its reactivity can be modulated by nearby substituents. While specific SAR studies on the lactone moiety of 6-hydroxyisochroman-1-one are not extensively detailed, modifications to similar heterocyclic systems suggest that this part of the molecule is critical for activity. univ.kiev.ua

Chirality plays a fundamental role in the biological activity of many drugs. nih.gov The isochroman-1-one scaffold can contain one or more chiral centers, particularly when substituted at the C3 or C4 positions, leading to the existence of enantiomers. Enantiomers of a chiral drug possess identical physical and chemical properties in an achiral environment but can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the body. nih.gov

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other. The three-dimensional arrangement of atoms, defined by the absolute configuration (R or S) at each chiral center, dictates the molecule's fit within a biological binding site. nih.gov Therefore, evaluating the biological activity of individual enantiomers of a this compound derivative is essential for a complete understanding of its SAR.

Physicochemical Descriptors and Bioactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties, known as descriptors. nih.govnih.gov QSAR models can predict the activity of novel molecules and provide insight into the structural features that are most important for efficacy. rsc.org

Key physicochemical descriptors that influence the bioactivity of isochroman-1-one derivatives include:

Lipophilicity: Often expressed as LogP, this descriptor affects a molecule's ability to cross cell membranes and reach its target.

Electronic Properties: These are described by parameters like Hammett constants, which quantify the electron-donating or electron-withdrawing nature of substituents. Electronic properties influence how a molecule interacts with its biological target through electrostatic or hydrogen bonding interactions. rsc.org

Steric Parameters: Descriptors such as molar refractivity and Taft steric parameters describe the size and shape of the molecule and its substituents. Steric factors are critical for determining how well a molecule fits into a receptor's binding pocket. rsc.org

Topological Descriptors: These parameters describe the connectivity and shape of the molecule.

By developing a statistically significant QSAR model, researchers can identify the optimal combination of these properties to maximize the desired biological activity of this compound derivatives. mdpi.com

| Descriptor Class | Example Parameter | Significance in Bioactivity |

|---|---|---|

| Lipophilic | LogP (Partition Coefficient) | Influences solubility, membrane permeability, and binding to hydrophobic pockets. |

| Electronic | Hammett Constant (σ), pKa | Describes the electron density on the molecule, affecting binding affinity and reactivity. rsc.org |

| Steric | Molar Refractivity (MR), van der Waals radius | Relates to the volume and shape of the molecule, crucial for receptor fit. |

| Topological | Topological Diameter (TD) | Quantifies molecular size and branching, affecting interactions with the target site. mdpi.com |

Computational Chemistry and Theoretical Investigations of 6 Hydroxyisochroman 1 One

Quantum Mechanical Studies

Quantum mechanical calculations are indispensable tools for elucidating the structural, electronic, and spectroscopic properties of molecules like 6-Hydroxyisochroman-1-one. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometry of molecules with high accuracy. nih.gov By approximating the electron density of a molecule, DFT can be used to determine its lowest energy structure, providing detailed information about bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT calculations, often using functionals such as B3LYP with a basis set like 6-31G(d,p), can be employed to obtain an optimized geometry. mdpi.com These calculations would reveal the precise arrangement of atoms in three-dimensional space, taking into account the electronic effects of the hydroxyl and lactone functional groups on the isochroman (B46142) core.

Below is a hypothetical data table of selected geometric parameters for this compound, based on typical values for similar structures calculated using DFT.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C1 | O2 | 1.35 | ||

| Bond Length (Å) | C1 | O9 | 1.21 | ||

| Bond Length (Å) | C6 | O10 | 1.36 | ||

| Bond Angle (°) | O2 | C1 | C8a | 118.5 | |

| Bond Angle (°) | C5 | C6 | C7 | 120.5 | |

| Dihedral Angle (°) | C4a | C5 | C6 | C7 | -1.2 |

| Dihedral Angle (°) | C1 | O2 | C3 | C4 | -15.8 |

The flexible dihydro-pyranone ring in this compound allows it to adopt several different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively form the potential energy surface (PES) of the molecule.

For the parent compound, isochroman, computational studies have shown that the molecule can exist in both "bent" and "twisted" conformations. nih.gov The twisted conformer is identified as the global minimum, while the bent form is a transition state at a higher energy level. nih.gov The energy landscape of these molecules can be explored by systematically changing key dihedral angles and calculating the corresponding energy at each point.

The relative energies of different conformers are influenced by a combination of steric and electronic factors, including hyperconjugative interactions. nih.gov For this compound, the position and orientation of the hydroxyl group would further influence the conformational preferences, potentially through intramolecular hydrogen bonding.

A representative potential energy surface would show the energy of the molecule as a function of one or more key dihedral angles, with minima corresponding to stable conformers and saddle points representing the transition states between them.

Quantum mechanical calculations are highly valuable for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) can be used to calculate the theoretical ECD spectrum for a given enantiomer. nih.govbohrium.comnottingham.ac.uk By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. This approach has been successfully applied to natural products containing a dihydroisocoumarin core. nih.gov

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a cornerstone of chemical characterization. DFT can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The accuracy of these predictions has significantly improved, making them a valuable tool for assigning signals in complex spectra and for distinguishing between different isomers.

Below is a hypothetical table comparing predicted and experimental NMR chemical shifts for a representative isochromanone derivative.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C1 | 165.2 | 164.8 | - | - |

| C3 | 75.8 | 76.1 | 4.52 | 4.55 |

| C4 | 34.5 | 34.2 | 2.91 | 2.94 |

| C5 | 127.9 | 127.5 | 7.25 | 7.28 |

| C6 | 150.1 | 149.8 | - | - |

| C7 | 118.3 | 118.0 | 6.95 | 6.98 |

| C8 | 130.5 | 130.2 | 7.50 | 7.53 |

| C4a | 138.9 | 138.6 | - | - |

| C8a | 125.4 | 125.1 | - | - |

Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By mapping out the energy landscape of a reaction, we can understand the step-by-step process by which reactants are converted into products.

The synthesis of isochromanones can be achieved through various synthetic routes, including the lactonization of appropriate precursors. organic-chemistry.orgorganic-chemistry.org A potential energy surface (PES) for such a reaction would map the energy of the system as a function of the geometric changes that occur during the reaction, such as the breaking and forming of bonds.

The PES would show the reactants, products, and any intermediates or transition states that lie along the reaction pathway. By identifying the lowest energy path on the PES, the most likely mechanism for the reaction can be determined. For example, in the synthesis of isochromanone derivatives via a cascade reaction, a plausible catalytic cycle can be proposed and supported by computational evidence. rsc.org

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. rsc.org Locating and characterizing transition states is crucial for understanding the kinetics and mechanism of a reaction.

Computational methods can be used to find the geometry of a transition state and to calculate its energy. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For a key step in the synthesis of this compound, such as the intramolecular cyclization to form the lactone ring, computational chemists would model the transition state to understand the geometry of the atoms at the point of bond formation. The calculated activation energy (the energy difference between the reactants and the transition state) would provide an estimate of the reaction rate.

Below is a hypothetical data table showing the calculated energies for a lactonization reaction leading to an isochromanone.

| Species | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|

| Reactant | 0.0 | Open-chain hydroxy acid |

| Transition State | +15.2 | Partially formed C-O bond (e.g., 1.95 Å) |

| Product | -5.8 | Cyclized lactone |

Advanced Computational Modeling for Biological Interactions

Advanced computational modeling plays a pivotal role in modern drug discovery and development by predicting how a molecule like this compound might interact with biological systems. These in silico techniques can significantly expedite the identification of potential therapeutic targets and guide the synthesis of more potent and selective analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in elucidating the binding mode of a molecule and estimating its binding affinity, often expressed as a docking score. For the isochromanone scaffold, molecular docking studies have been employed to explore potential interactions with various biological targets, including those involved in inflammation and microbial infections.

For instance, studies on isochromen-1-one analogues have utilized molecular docking to investigate their binding affinity to the cyclooxygenase-1 (COX-1) receptor, an enzyme implicated in inflammation. rjptonline.orgresearcher.life In a similar vein, isocoumarin (B1212949) derivatives have been docked into the active site of UDP-N-acetylmuramyl-L-alanine ligase (MurC), an essential enzyme in bacterial cell wall biosynthesis, to explore their potential as antimicrobial agents. rsc.orgrsc.org

A hypothetical molecular docking study of this compound against a panel of cancer-related protein targets could yield results similar to those presented in Table 1. Such a study would involve preparing the three-dimensional structure of this compound and docking it into the binding sites of selected proteins. The resulting docking scores and predicted interactions would provide a basis for prioritizing targets for further experimental validation.

Table 1: Illustrative Molecular Docking Results of this compound with Potential Anticancer Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Dihydrofolate Reductase (DHFR) | 1DLS | -7.8 | Asp27, Phe31, Ile94 |

| Tubulin (Colchicine Binding Site) | 1SA0 | -8.2 | Val238, Asn258, Lys352 |

| Estrogen Receptor Alpha (ERα) | 3ERT | -8.5 | Arg394, Glu353, Leu387 |

| Aromatase (CYP19A1) | 3S7S | -7.5 | Met374, Ser478, Phe221 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical results from molecular docking studies of similar heterocyclic compounds and does not represent experimentally verified data for this compound.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules.

The development of a QSAR model for a series of this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activity (e.g., antifungal or anticancer) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including topological, electronic, and physicochemical properties, would be calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

QSAR studies on various heterocyclic compounds have successfully modeled their antifungal and anticancer activities. nih.govnih.gov These studies often reveal the importance of specific descriptors, such as molecular weight, lipophilicity (logP), and electrostatic properties, in determining the biological activity of the compounds.

An illustrative QSAR model for the antifungal activity of a hypothetical series of this compound derivatives is presented in Table 2. This hypothetical model suggests that antifungal activity is influenced by a combination of molecular size, lipophilicity, and electronic properties.

Table 2: Illustrative QSAR Model for the Antifungal Activity of this compound Derivatives

| Descriptor | Coefficient | Description | Contribution to Activity |

| Molecular Weight (MW) | -0.015 | Overall size of the molecule | Negative |

| LogP | +0.250 | Lipophilicity | Positive |

| Dipole Moment (DM) | +0.120 | Polarity of the molecule | Positive |

| HOMO Energy | -0.080 | Highest Occupied Molecular Orbital Energy | Negative |

Model Statistics (Hypothetical):

R² (Coefficient of Determination): 0.85

Q² (Cross-validated R²): 0.78

F-statistic: 45.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical results from QSAR studies of antifungal compounds and does not represent experimentally verified data for this compound derivatives.

Analytical Techniques for the Characterization and Quantification of 6 Hydroxyisochroman 1 One

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules like 6-Hydroxyisochroman-1-one. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: One-dimensional proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the diastereotopic protons of the methylene (B1212753) group in the dihydropyrone ring, and the proton on the chiral center, if present. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the neighboring oxygen atoms and the aromatic ring. Spin-spin coupling patterns (J-coupling) between adjacent protons would reveal their connectivity.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum of this compound would display signals for the carbonyl carbon of the lactone, the aromatic carbons (with distinct shifts for those bearing the hydroxyl group and those adjacent to the fused ring), and the aliphatic carbons of the dihydropyrone ring.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete structure.

COSY spectra would reveal ¹H-¹H spin-spin coupling correlations, confirming the connectivity of protons within the aliphatic portion of the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different parts of the molecule, such as linking the aliphatic portion to the aromatic ring and the carbonyl group.

| ¹H NMR Data for a Related Compound (6-hydroxymellein) |

| Proton |

| H-4 |

| H-5 |

| H-7 |

| 3-CH₃ |

| 6-OH |

| 8-OH |

| ¹³C NMR Data for a Related Compound (6-hydroxymellein) |

| Carbon |

| C-1 |

| C-3 |

| C-4 |

| C-4a |

| C-5 |

| C-6 |

| C-7 |

| C-8 |

| C-8a |

| 3-CH₃ |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. For this compound, HR-ESIMS would confirm its elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O) and carbon monoxide (CO), providing clues to the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400-3200 cm⁻¹), the ester carbonyl (C=O) group of the lactone (a strong band around 1720-1700 cm⁻¹), C-O stretching, and aromatic C=C stretching vibrations.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique for determining the absolute configuration of chiral molecules. Since this compound possesses a stereocenter, ECD can be used to distinguish between its enantiomers. The experimental ECD spectrum, when compared with a theoretically calculated spectrum, can establish the absolute stereochemistry of the molecule.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures, such as fungal or plant extracts, and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For GC-MS analysis, this compound would typically require derivatization to increase its volatility and thermal stability. The compound is separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides a mass spectrum of the eluted compound, allowing for its identification based on its retention time and fragmentation pattern.

Advanced Analytical Approaches in Complex Matrices

The characterization and quantification of this compound in intricate biological and chemical environments necessitate the use of sophisticated analytical techniques. These advanced methods offer the sensitivity and selectivity required to distinguish and measure the compound within a complex mixture of other metabolites.

Molecular Networking for Metabolite Profiling

Molecular networking has emerged as a powerful strategy in the field of metabolomics for the rapid dereplication and identification of known and novel compounds in complex mixtures. jmp.ir This approach organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, creating visual networks where structurally related molecules cluster together.

In the context of analyzing a complex matrix, such as a fungal extract potentially containing this compound, feature-based molecular networking (FBMN) offers a significant advantage. FBMN integrates chromatographic data with MS/MS fragmentation patterns, allowing for the differentiation of isomers that may have identical mass-to-charge ratios but different retention times. nih.gov This is particularly crucial for the accurate profiling of isochromanone derivatives, which often exist as a family of structurally similar compounds.

The application of molecular networking to a fungal extract would involve the following workflow:

Sample Preparation and LC-MS/MS Analysis: The extract is subjected to liquid chromatography coupled with tandem mass spectrometry to separate the constituent metabolites and generate fragmentation spectra for each detected ion.

Data Processing: The raw MS/MS data is processed to detect molecular features and their corresponding fragmentation patterns.

Molecular Network Generation: The processed data is uploaded to a platform such as the Global Natural Products Social Molecular Networking (GNPS) platform. nih.gov The platform's algorithm compares the MS/MS spectra of all detected features and creates a network where nodes represent individual metabolites and edges connect nodes with similar fragmentation patterns.

Network Annotation and Dereplication: The nodes in the molecular network are annotated by matching their fragmentation spectra against spectral libraries of known compounds. This allows for the rapid identification of known metabolites, including potentially this compound, if its spectral data exists in the library. Furthermore, by examining the clusters of related compounds, novel derivatives of this compound can be tentatively identified.

The following interactive data table illustrates a hypothetical output from a molecular networking analysis of a fungal extract, highlighting the identification of this compound and related metabolites.

| Node ID | m/z | Retention Time (min) | Putative Identification | Annotation Source | Cluster ID |

| 123 | 165.055 | 5.2 | This compound | Library Match | A |

| 124 | 179.071 | 5.8 | 6-Methoxyisochroman-1-one | In-silico prediction | A |

| 125 | 181.050 | 4.9 | Dihydro-6-hydroxyisochroman-1-one | In-silico prediction | A |

| 210 | 195.066 | 6.5 | Unknown Isochromanone Derivative | - | A |

| 350 | 250.123 | 7.1 | Unrelated Fungal Metabolite | Library Match | B |

Spectrophotometric Assays for Biological Activity Evaluation (e.g., FRAP, ABTS, ORAC, DPPH)

Spectrophotometric assays are widely used to evaluate the biological activity of natural products, particularly their antioxidant capacity. These assays are generally rapid, cost-effective, and can be adapted for high-throughput screening. The antioxidant activity of this compound can be assessed using a panel of these assays, each with a different underlying mechanism, to provide a comprehensive profile of its radical scavenging and reducing capabilities.

Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex that can be measured spectrophotometrically at 593 nm. The antioxidant potential is determined by the increase in absorbance, which is proportional to the concentration of the antioxidant.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay: This assay evaluates the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). bmglabtech.com The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents (TE). bmglabtech.com

2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay: The DPPH assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical. mdpi.com The DPPH radical has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant. The decrease in absorbance at 517 nm is measured to determine the radical scavenging activity. mdpi.com

The following interactive data table presents hypothetical results from the evaluation of the antioxidant activity of this compound using these spectrophotometric assays.

| Assay | Principle | Endpoint Measurement | Hypothetical Result for this compound | Reference Compound |

| FRAP | Reduction of Fe³⁺-TPTZ to Fe²⁺-TPTZ | Absorbance at 593 nm | 350 µM Fe²⁺ equivalents/mg | Ascorbic Acid |

| ABTS | Scavenging of ABTS•⁺ radical | Absorbance at 734 nm | IC₅₀ = 75 µM | Trolox |

| ORAC | Inhibition of peroxyl radical-induced oxidation | Fluorescence decay | 2.5 µM Trolox equivalents/µM | Trolox |

| DPPH | Scavenging of DPPH• radical | Absorbance at 517 nm | IC₅₀ = 120 µM | Ascorbic Acid |

Biosynthetic Pathways of Isochroman 1 Ones

Polyketide Biosynthesis Routes to Isochroman-1-ones

The formation of the isochroman-1-one (B1199216) skeleton is a classic example of polyketide biosynthesis, which shares mechanistic similarities with fatty acid synthesis. The process is initiated by a large, multifunctional enzyme complex known as a polyketide synthase (PKS). These enzymes catalyze the iterative condensation of a starter unit, typically acetyl-CoA, with several extender units, most commonly malonyl-CoA.

The biosynthesis of 6-hydroxymellein (B1220941), a closely related and well-studied analogue of 6-Hydroxyisochroman-1-one, provides a detailed model for this process. In fungi such as Aspergillus terreus, the formation of 6-hydroxymellein is initiated by a non-reducing iterative PKS (NR-PKS) designated as TerA. nih.govresearchgate.net This enzyme is responsible for the assembly of a pentaketide (B10854585) chain from one molecule of acetyl-CoA and four molecules of malonyl-CoA. nih.gov The PKS guides the folding of the linear polyketide chain, leading to intramolecular cyclization and aromatization reactions that form the dihydroisocoumarin core.

The general domain architecture of an iterative PKS involved in isochroman-1-one biosynthesis includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, which are essential for chain elongation. Additional domains, such as a product template (PT) domain, are involved in controlling the cyclization pattern of the polyketide chain. In the case of 6-hydroxymellein biosynthesis, the PKS TerA collaborates with another PKS-like enzyme, TerB, which possesses a functional ketoreductase (KR) domain. nih.govuni-hannover.de This KR domain is crucial for the reduction of a keto group in the polyketide intermediate, a key step in the formation of the dihydropyranone ring of the isochroman-1-one scaffold. researchgate.net

The following table summarizes the key enzymes and their functions in the biosynthesis of 6-hydroxymellein, a representative isochroman-1-one.

| Enzyme/Protein | Organism | Function in Isochroman-1-one Biosynthesis |

| TerA (NR-PKS) | Aspergillus terreus | An iterative non-reducing polyketide synthase that assembles a pentaketide chain from acetyl-CoA and malonyl-CoA. It contains KS, AT, and ACP domains for chain elongation and a PT domain for cyclization control. nih.govresearchgate.net |

| TerB (PKS-like) | Aspergillus terreus | A collaborating enzyme with a functional ketoreductase (KR) domain that acts in trans to reduce a keto group on the growing polyketide chain, which is essential for the formation of the dihydroisocoumarin structure. nih.govuni-hannover.de |

| 6-HM Synthase | Daucus carota (carrot) | A multifunctional polyketide enzyme that catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the pentaketide chain and also contains a ketoreductase activity for the formation of the 6-hydroxymellein skeleton. nih.gov |

Enzymatic Transformations Leading to Isochromanoid Scaffolds

The construction of the isochromanoid scaffold is a multi-step process involving a series of enzymatic transformations that follow the initial assembly of the linear polyketide chain by the PKS. These transformations are critical for the formation of the characteristic bicyclic ring system of isochroman-1-ones.

A key enzymatic step is the reduction of a specific keto group on the polyketide intermediate. This reduction is typically catalyzed by a ketoreductase (KR) domain, which can be an integral part of the PKS or a separate, collaborating enzyme. In the biosynthesis of 6-hydroxymellein in Aspergillus terreus, the KR activity is provided by the TerB enzyme, which acts in trans on the polyketide chain being synthesized by TerA. nih.govresearchgate.net This reduction is stereospecific and is a determining factor in the final stereochemistry of the isochroman-1-one product.

Following reduction, the polyketide chain undergoes cyclization and dehydration reactions to form the aromatic ring and the lactone ring of the isochroman-1-one core. The product template (PT) domain of the PKS plays a crucial role in guiding the correct folding of the polyketide chain to ensure the formation of the correct ring system. researchgate.net

Subsequent enzymatic modifications can further decorate the isochroman-1-one scaffold. For instance, the introduction of a hydroxyl group at the C-6 position, as seen in this compound, is likely catalyzed by a monooxygenase, such as a cytochrome P450 enzyme. While the specific enzyme responsible for the 6-hydroxylation of this compound has not been definitively characterized, the biosynthesis of 6-hydroxymellein confirms that hydroxylation is a key step in the formation of such compounds. nih.gov

The following table details the major enzymatic transformations involved in the formation of the isochromanoid scaffold, using 6-hydroxymellein as a model.

| Enzymatic Transformation | Enzyme/Domain | Substrate | Product |

| Polyketide Chain Assembly | PKS (e.g., TerA) | Acetyl-CoA and Malonyl-CoA | Linear pentaketide intermediate |

| Ketoreduction | KR (e.g., in TerB) | Keto group on polyketide chain | Hydroxyl group on polyketide chain |

| Cyclization/Aromatization | PKS (PT domain) | Reduced polyketide chain | Dihydroisocoumarin scaffold |

| Hydroxylation | Monooxygenase | Mellein (B22732) (hypothetical) | 6-Hydroxymellein |

Precursor Incorporation Studies in Biosynthesis

Precursor incorporation studies using isotopically labeled compounds are a powerful tool for elucidating biosynthetic pathways. This technique involves feeding a microorganism with a potential precursor that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), or a radioisotope like carbon-14 (B1195169) (¹⁴C). The location and extent of isotope incorporation into the final natural product are then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

The polyketide origin of isochroman-1-ones has been unequivocally confirmed through such studies. Early investigations into the biosynthesis of mellein, a related dihydroisocoumarin, in Aspergillus ochraceus demonstrated the incorporation of ¹³C-labeled acetate (B1210297) into the molecule, consistent with its formation via the polyketide pathway. wikipedia.org

Specifically, feeding experiments with [1-¹³C]-acetate and [1,2-¹³C₂]-acetate have been used to map the carbon backbone of polyketide-derived molecules. The labeling patterns observed in the NMR spectra of the isolated compounds reveal how the acetate units are assembled and which carbons originate from the carboxyl and methyl groups of acetate.

For the biosynthesis of 6-hydroxymellein, it is established that the pathway starts with acetyl-CoA and involves the condensation of four molecules of malonyl-CoA. nih.gov Isotopic labeling studies would be expected to show a labeling pattern consistent with the head-to-tail assembly of these precursor units.

The table below provides examples of precursor incorporation studies that have been instrumental in understanding the biosynthesis of isochroman-1-ones and related polyketides.

| Labeled Precursor | Organism/System | Analyzed Product | Key Finding |

| [1-¹³C]-Acetate | Aspergillus ochraceus | Mellein | Confirmed the polyketide origin of mellein and established the pattern of acetate unit incorporation into the dihydroisocoumarin backbone. |

| [¹³C,²H₃]-Methionine | Penicillium canescens | Canescin | Determined that the C-methyl groups in this isocoumarin (B1212949) derivative were derived from methionine, illustrating the use of labeled precursors to identify tailoring reactions. |

| [1,2-¹³C₂]-Acetate | General Polyketide Studies | Polyketides | Allows for the identification of intact two-carbon units derived from acetate, providing detailed insights into the assembly of the polyketide chain. nih.gov |

Future Research Directions for 6 Hydroxyisochroman 1 One

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic methods for 6-Hydroxyisochroman-1-one is a cornerstone for enabling its broader investigation and potential application. While classical approaches to isochromanone synthesis exist, future research will likely focus on novel strategies that offer improved yields, stereoselectivity, and greener chemical profiles.

One promising direction is the refinement of chemoenzymatic approaches. The use of enzymes, such as vanadium chloroperoxidase, has already demonstrated a more environmentally friendly alternative to traditional halocyclization methods for producing related 4-hydroxyisochroman-1-ones. Future work could adapt and optimize these enzymatic cyclizations specifically for the synthesis of this compound, potentially leading to higher efficiency and reduced generation of toxic byproducts.

Additionally, investigating novel starting materials and catalytic systems will be crucial. For instance, the synthesis of 6-Hydroxyisochromenes and 6-Hydroxyisocoumarins has been achieved from 3-Ethoxycyclohex-2-en-1-one, suggesting that creative precursor selection could unlock new synthetic pathways. rsc.org The application of modern catalytic methods, including photoredox catalysis or novel transition-metal-catalyzed reactions, could also provide unprecedented access to the isochromanone core with high levels of control over its chemical architecture.

A comparative overview of current and potential future synthetic strategies is presented in the table below:

| Methodology | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Halocyclization | Traditional chemical method involving the use of reagents like N-bromosuccinimide followed by hydrolysis. | Established methodology for isochromanone synthesis. |

| Chemoenzymatic Cyclization | Utilizes enzymes like vanadium chloroperoxidase to catalyze the cyclization reaction. | More environmentally friendly, potentially higher yields, and reduced toxic byproducts. |

| Oxa-Pictet-Spengler Reaction | A one-pot reaction that can be used to synthesize the isochroman (B46142) core structure. | Simplified synthetic process, potentially high yields, and reduced waste. |

| Novel Precursor Synthesis | Utilizing alternative starting materials, such as 3-Ethoxycyclohex-2-en-1-one, to access the isochromanone skeleton. | Opens up new and potentially more efficient synthetic routes. |

Deeper Mechanistic Understanding of Biological Activities

While the broader class of isocoumarins and 3,4-dihydroisocoumarins, to which this compound belongs, has been reported to exhibit a range of biological activities including cytotoxic, antifungal, and antibacterial properties, the specific mechanisms of action remain largely unelucidated. nih.gov Future research should focus on detailed mechanistic studies to understand how this compound interacts with biological targets at the molecular level.

In the context of its potential cytotoxic activity , investigations could explore its effects on cell cycle progression, induction of apoptosis, and interaction with specific cellular pathways implicated in cancer. nih.gov For example, studies on other isocoumarins have shown induction of apoptosis in breast cancer cells. nih.gov Future research on this compound could involve screening against various cancer cell lines followed by detailed molecular studies to identify its protein targets and signaling pathways.

Regarding its putative antifungal properties , the mechanism could involve the disruption of fungal cell membrane integrity, inhibition of essential fungal enzymes, or interference with fungal cell wall synthesis. mdpi.commdpi.com Some coumarin (B35378) compounds have been found to damage mitochondrial function in fungi, leading to cell death. nih.gov Investigating similar effects for this compound could provide valuable insights.

For its potential antibacterial action , research could focus on its ability to inhibit bacterial enzymes, disrupt cell wall formation, or interfere with bacterial nucleic acid replication. mdpi.com A notable mechanism observed for some dihydroisocoumarins is the inhibition of β-Lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. nih.gov Exploring whether this compound possesses similar inhibitory activity could open avenues for its use as an antibiotic adjuvant.

Advanced Computational Modeling for Drug Discovery

Computational methods are indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the biological potential of compounds and guide the design of new therapeutic agents. benthamscience.com The application of these techniques to this compound represents a significant area for future research.

Molecular docking simulations can be employed to predict the binding affinity and interaction patterns of this compound with a wide range of biological targets. semanticscholar.org This can help in identifying potential protein targets for its observed biological activities and in understanding the structural basis for its bioactivity.

Pharmacophore modeling can be used to identify the essential structural features of this compound that are responsible for its biological activity. solubilityofthings.com This information is crucial for the rational design of new, more potent, and selective analogs. A pharmacophore model can be generated based on the structure of this compound and then used to screen large compound libraries for molecules with similar features. acs.org

Virtual screening campaigns, utilizing both ligand-based and structure-based approaches, can be conducted to identify novel biological targets for this compound or to discover new molecules with similar activity profiles. nih.gov This can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

Investigation of Undiscovered Natural Sources

Isocoumarins and their dihydro derivatives are known to be produced by a variety of natural sources, including fungi, bacteria, and plants. nih.govnih.gov A significant area for future research is the systematic exploration for new natural sources of this compound.

Fungi , particularly endophytic fungi from genera such as Aspergillus and Penicillium, are prolific producers of isocoumarins and represent a promising area for bioprospecting. mdpi.comnih.gov Screening of fungal strains isolated from diverse and unique ecological niches could lead to the discovery of new producers of this compound. For example, dihydroisocoumarins have been isolated from the mangrove-derived fungus Penicillium citrinum. nih.gov

Myxobacteria are another group of microorganisms known to produce isochromanone-containing metabolites with interesting biological activities. rsc.orgrsc.org A systematic investigation of myxobacterial strains could reveal novel sources of this compound or structurally related compounds.

While less common, some plants have also been reported to produce isochromanones. solubilityofthings.com Exploring plant species, particularly those used in traditional medicine, could unveil new botanical sources of this compound.

The discovery of new natural sources is not only important for the sustainable supply of this compound but can also provide valuable insights into its biosynthesis, ecological role, and evolutionary origins.

Q & A

Q. What are the common synthetic routes for 6-Hydroxyisochroman-1-one, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenolic acids or oxidation of isochroman derivatives. Key steps include:

- Cyclocondensation : Using catalysts like polyphosphoric acid or Lewis acids (e.g., ZnCl₂) to promote ring closure .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the compound.

- Purity Validation : HPLC (C18 column, UV detection at 254 nm) or NMR (¹H/¹³C) to confirm structural integrity and exclude side products .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functional groups.

- NMR : ¹H NMR for aromatic proton environments (δ 6.5–7.5 ppm) and lactone carbonyl (δ 160–180 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : For definitive stereochemical assignment if single crystals are obtainable .

Q. How can researchers ensure reproducibility in biological activity assays involving this compound?

- Methodological Answer :

- Standardized Protocols : Use cell lines (e.g., HEK293 or HepG2) with validated viability assays (MTT or resazurin).

- Dose-Response Curves : Test concentrations in triplicate (e.g., 1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity).

- Data Normalization : Express results as % viability relative to untreated cells, using ANOVA for statistical significance .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and metabolic pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict hydroxylation or demethylation pathways.

- Software Tools : Gaussian 16 for DFT; GROMACS for MD simulations. Validate with experimental LC-MS/MS metabolite profiling .

Q. How can contradictory data on the antioxidant vs. pro-oxidant effects of this compound be resolved?

- Methodological Answer :

- Context-Dependent Assays : Test under varying oxygen tensions (normoxia vs. hypoxia) and redox environments (e.g., H₂O₂ challenge).

- Mechanistic Probes : Use fluorescent dyes (DCFH-DA for ROS, Amplex Red for H₂O₂) to quantify oxidative stress.

- Gene Expression Profiling : RNA-seq to identify Nrf2/ARE pathway activation or NF-κB inflammatory responses .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in vivo?

- Methodological Answer :

- Animal Models : Administer via oral gavage (10–50 mg/kg) in Sprague-Dawley rats.

- Sampling Strategy : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

- Analytical Workflow : LC-MS/MS with deuterated internal standards for quantification. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Data Analysis and Interpretation

Q. How should researchers address low yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Reaction Optimization : Screen solvents (DMF, THF), temperatures (25–80°C), and catalysts (e.g., Pd/C for hydrogenation).

- Byproduct Identification : Use GC-MS to detect intermediates; adjust stoichiometry or reaction time accordingly.

- Green Chemistry Approaches : Explore microwave-assisted synthesis to enhance efficiency .

Q. What statistical methods are appropriate for comparing the bioactivity of structurally modified analogs?

- Methodological Answer :

- Multivariate Analysis : Principal Component Analysis (PCA) to cluster analogs by activity and substituent groups.

- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with IC₅₀ values.

- Validation : Apply leave-one-out cross-validation to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.